Ethyl 4-chloro-3-ethoxybenzoate
Description
Ethyl 4-chloro-3-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 4-position and an ethoxy group at the 3-position. This compound is structurally tailored for applications in organic synthesis, pharmaceuticals, and agrochemicals due to its electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which modulate reactivity and stability.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 4-chloro-3-ethoxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
BBPYXTOAVRAKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Ethyl 4-chloro-3-ethoxybenzoate with similar ethyl benzoate derivatives, focusing on substituent effects, synthesis, and analytical
Substituent Effects on Reactivity and Properties
Electronic Effects
- Chloro (Cl): Electron-withdrawing via inductive effect, increasing electrophilicity of the carbonyl group and resistance to nucleophilic attack. Enhances stability in acidic conditions compared to amino or hydroxyl analogs .
- Ethoxy (OCH₂CH₃) : Electron-donating via resonance, reducing electrophilicity but increasing steric hindrance. May slow hydrolysis rates compared to methyl or nitro groups .
Solubility and Physical State
- Polar Substituents (e.g., NH₂, OH): Increase water solubility (e.g., Ethyl 4-aminobenzoate is partially soluble in ethanol) .
- Nonpolar Substituents (e.g., Cl, OCH₂CH₃): Enhance solubility in organic solvents like dichloromethane or ethyl acetate .
Analytical Techniques for Characterization
- NMR Spectroscopy : Aromatic protons in this compound analogs show distinct splitting patterns (e.g., para-substituted Cl causes deshielding at δ 7.5–8.1) .
- MS/Fragmentation : Molecular ion peaks (e.g., m/z 214 for this compound) and characteristic fragments (e.g., loss of ethoxy group) aid in structural confirmation .
- HPLC/GC: Used to determine enantiomeric purity in chiral analogs like Ethyl 4-chloro-3-hydroxybutanoate (e.g., 90% ee achieved via asymmetric reduction) .
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